Collagenase I

Description

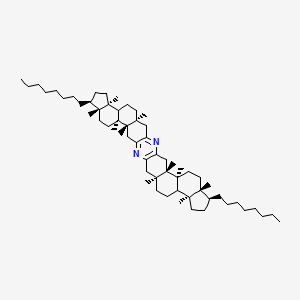

The exact mass of the compound (5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Collagenase I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Collagenase I including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H100N2/c1-13-15-17-19-21-23-25-43-27-33-55(7)49-29-31-51(3)39-45-47(41-59(51,11)57(49,9)37-35-53(43,55)5)61-46-40-52(4)32-30-50-56(8)34-28-44(26-24-22-20-18-16-14-2)54(56,6)36-38-58(50,10)60(52,12)42-48(46)62-45/h43-44,49-50H,13-42H2,1-12H3/t43-,44-,49?,50?,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQNKMKHABXEJZ-UVQQGXFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC[C@@]4([C@@]3(CC5=C(C4)N=C6C[C@]7([C@@](CCC8[C@@]7(CC[C@]9([C@]8(CC[C@@H]9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H100N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Collagenase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-12-1 | |

| Record name | Collagenase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Collagenase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Collagenase I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Collagenase I, a key enzyme in tissue dissociation and various biomedical applications. Sourced from the bacterium Clostridium histolyticum, Collagenase I is a metalloproteinase that plays a crucial role in breaking down the structural integrity of collagen, the most abundant protein in the extracellular matrix (ECM).[1] This document details its enzymatic function, substrate specificity, optimal operating conditions, and inhibition, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development purposes.

The "Unwind and Cleave" Mechanism of Action

Bacterial collagenases, including Collagenase I, employ a sophisticated two-step mechanism to degrade the highly stable, triple-helical structure of collagen. This process is carried out by a multi-domain enzymatic structure, primarily composed of an activator domain and a peptidase domain .[1]

-

Binding and Unwinding: The initial step involves the binding of the collagenase enzyme to the collagen fibril. The activator domain then functions to locally unwind the triple helix of the collagen molecule. This unwinding is a critical prerequisite for cleavage, as it exposes the individual polypeptide chains to the catalytic site of the enzyme.

-

Peptide Bond Cleavage: Once the collagen helix is unwound, the peptidase domain, which contains a catalytic zinc ion (Zn²⁺), cleaves the peptide bonds within the collagen chains.[1] This proteolytic action results in the fragmentation of the collagen molecule, leading to the breakdown of the ECM.

This "unwind and cleave" strategy is distinct from the mechanism used by mammalian collagenases (matrix metalloproteinases or MMPs) and allows bacterial collagenases to efficiently degrade collagen at multiple sites.

Signaling Pathway of Collagenase I Action

The following diagram illustrates the sequential steps of collagen degradation by Collagenase I.

References

The Discovery and Characterization of Collagenase from Clostridium histolyticum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenase derived from the anaerobic bacterium Clostridium histolyticum stands as a pivotal enzyme in both biomedical research and clinical therapeutics. Its unique ability to digest native collagen has rendered it an indispensable tool for tissue dissociation and cell isolation, paving the way for advancements in primary cell culture, regenerative medicine, and islet transplantation. Furthermore, purified forms of this enzyme have been successfully translated into therapies for fibroproliferative disorders. This technical guide provides an in-depth exploration of the history, discovery, biochemical properties, and methodological foundations of C. histolyticum collagenase.

A Historical Perspective: From Pathogenesis to Purification

The journey of C. histolyticum collagenase from a mysterious virulence factor to a well-characterized therapeutic agent is a testament to decades of scientific inquiry. The initial clues to its existence emerged from the devastating effects of gas gangrene, where the rapid liquefaction of connective tissue pointed towards a potent collagen-degrading enzyme.

The seminal work in the formal discovery and characterization of this enzyme was conducted in the 1950s by Ines Mandl, J.D. MacLennan, and their colleagues.[1][2][3][4] Their 1953 publications in the Journal of Clinical Investigation marked a turning point, providing the first definitive evidence of a bacterial enzyme capable of degrading native collagen.[1][3][5] By 1959, the first commercial preparation of collagenase from C. histolyticum became available, opening the door for its widespread use in research.

Subsequent decades saw significant progress in purifying and understanding the complexities of this enzyme system. Researchers discovered that the crude bacterial filtrate contained not one, but a mixture of collagenases and other proteases.[6][7][8] The work of Bond and Van Wart in the 1980s was particularly notable for developing sophisticated chromatographic techniques to separate and characterize individual collagenase isoenzymes.[9][10] This led to the fundamental classification of C. histolyticum collagenases into two main classes, Class I and Class II, based on their distinct substrate specificities and biochemical properties.[9][11]

Biochemical Characterization and Classification

C. histolyticum secretes a cocktail of enzymes, with the collagenolytic activity attributed to two main classes of collagenases, encoded by the colG (Class I) and colH (Class II) genes.[6] These enzymes are zinc-dependent metalloproteinases that work synergistically to break down the triple helical structure of collagen.

Class I Collagenase (ColG): This class exhibits high activity towards native, triple-helical collagen. It is primarily responsible for the initial cleavage of the collagen molecule.

Class II Collagenase (ColH): In contrast, Class II collagenase has lower activity on native collagen but shows high activity against smaller collagen fragments and synthetic peptide substrates like 2-furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine (FALGPA).[9][11]

Crude collagenase preparations also contain other proteases, such as clostripain and a neutral protease, which contribute to the overall tissue dissociation efficacy by degrading other extracellular matrix components.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the different collagenase classes and their common forms.

Table 1: Molecular Weights of C. histolyticum Collagenases

| Enzyme/Form | Class | Molecular Weight (kDa) | Reference(s) |

| Intact C1 (ColG) | Class I | ~116 | [12] |

| Truncated C1 | Class I | ~100 | [12] |

| Intact C2 (ColH) | Class II | ~114 | [12] |

| Various Isoforms | Both | 68 - 130 | [8] |

Table 2: Activity Profile and Physicochemical Properties

| Parameter | Class I (ColG) | Class II (ColH) | General Crude Preparations |

| Primary Activity | High collagenolytic activity | High peptidase/gelatinase activity | Broad proteolytic activity |

| Synthetic Substrate (FALGPA) Activity | Low to moderate | High | Variable |

| Optimal pH | - | - | 6.0 - 8.5[7][13] |

| Optimal Temperature | - | - | 30 - 70°C |

| Specific Activity (Mandl Units/mg) | - | - | >125 (for Type I and II crude)[7] |

| Inhibitors | Piroxicam, ketone-substrate analogues | Piroxicam, ketone-substrate analogues | Piroxicam, ketone-substrate analogues[14][15][16] |

Experimental Protocols

Initial Isolation of Collagenase (Mandl et al., 1953 - Simplified)

This protocol outlines the foundational method used for the initial isolation of collagenase activity.

-

Culture: Grow Clostridium histolyticum in a suitable broth medium.

-

Filtration: Remove bacterial cells from the culture broth by filtration to obtain a cell-free supernatant.

-

Ammonium Sulfate Precipitation: Add ammonium sulfate to the supernatant to precipitate the proteins, including collagenase.

-

Dialysis: Redissolve the protein precipitate in a minimal amount of water and dialyze extensively against cold distilled water to remove salts.

-

Lyophilization: Freeze-dry the dialyzed solution to obtain a crude powder of the enzyme.

Advanced Purification of Collagenase Isoforms (Adapted from Bond and Van Wart, 1984)

This protocol provides a more advanced workflow for separating the different collagenase isoenzymes.

-

Initial Chromatography: Subject the crude collagenase preparation to chromatography on a hydroxylapatite column to remove pigments and some contaminating proteins.

-

Size-Exclusion Chromatography: Further purify the collagenase-containing fractions using a Sephacryl S-200 gel filtration column to separate proteins based on size.

-

Affinity Chromatography: Remove clostripain and other trypsin-like enzymes by passing the sample through an L-arginine-Affi-Gel 202 column.

-

Dye Ligand Chromatography: Separate the collagenase isoforms into distinct fractions using a Reactive Red 120 dye ligand chromatography column. This step is crucial for subdividing the different classes of collagenase.[9]

-

Ion-Exchange Chromatography: Achieve final purification to homogeneity by using DEAE-cellulose (anion exchange) and/or SP-Sephadex (cation exchange) chromatography.[9]

Collagenase Activity Assay

A common method to determine collagenase activity involves measuring the release of amino acids from a collagen substrate.

-

Substrate Preparation: Weigh a standardized amount of collagen (e.g., from bovine Achilles tendon) into test tubes.

-

Buffer Incubation: Add a suitable buffer (e.g., 0.05 M TES with 0.36 mM calcium chloride, pH 7.4) and incubate at 37°C to equilibrate.[17]

-

Enzyme Reaction: Add the collagenase solution to the substrate tubes and incubate at 37°C for a defined period (e.g., 5 hours).[18]

-

Reaction Termination: Stop the reaction by transferring an aliquot of the supernatant to a tube containing a ninhydrin-citric acid mixture.

-

Color Development: Heat the mixture in a boiling water bath to allow the ninhydrin to react with the liberated amino acids.

-

Spectrophotometry: After cooling and dilution, measure the absorbance at 600 nm and quantify the amount of liberated amino acids against a standard curve (e.g., using L-leucine).[18]

Mechanism of Action and Synergism

The efficient degradation of the highly structured collagen fibril is achieved through a synergistic mechanism involving both classes of collagenase.

Class I collagenase is thought to be responsible for the initial attack on the intact, native collagen fibril, creating cleavage sites.[12] This action unwinds the triple helix, making the collagen strands more accessible to further enzymatic degradation. Class II collagenase, with its higher peptidase activity, then efficiently digests these resulting large collagen fragments into smaller peptides.[11][12] This synergistic action is crucial for the complete and efficient breakdown of collagenous tissue, a feature that is leveraged in both research and clinical applications.

Conclusion

The discovery and subsequent characterization of collagenase from Clostridium histolyticum represent a significant achievement in enzymology with far-reaching implications for medicine and biology. From its origins in the study of bacterial pathogenesis, our understanding has evolved to the point where we can harness the specific activities of different collagenase isoforms for targeted applications. The continued study of its structure, function, and mechanism of action will undoubtedly lead to the development of even more refined and effective enzymatic tools and therapies.

References

- 1. Isolation and characterization of proteinase and collagenase from Cl. histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BACTERIAL DIGESTION OF COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MacLennan, J.D., Mandl, I. and Howes, E.L. (1953) Bacterial Digestion of Collagen. Journal of Clinical Investigation, 32, 1317-1322. - References - Scientific Research Publishing [scirp.org]

- 4. Mandl, I., MacLennan, J.D., Howes, E.L., DeBellis, R.H. and Sohler, A. (1953). Isolation and characterization of proteinase and collagenase from C. histolyticum. Journal of Clinical Investigation, 32, 1323-1329. doi10.1172/JCI102861 - References - Scientific Research Publishing [scirp.org]

- 5. Bacterial digestion of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellsystems.eu [cellsystems.eu]

- 7. genaxxon.com [genaxxon.com]

- 8. Collagenase enzymes from Clostridium: characterization of individual enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and separation of individual collagenases of Clostridium histolyticum using red dye ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Different roles of class I and class II Clostridium histolyticum collagenase in rat pancreatic islet isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pH in the bacteria-contaminated wound and its impact on clostridium histolyticum collagenase activity: implications for the use of collagenase wound debridement agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Ketone-substrate analogues of Clostridium histolyticum collagenases: tight-binding transition-state analogue inhibitors. | Semantic Scholar [semanticscholar.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Collagenase, Type I, Clostridium histolyticum - FAQs [thermofisher.com]

A Deep Dive into Collagenase Type I: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biochemical properties of Collagenase Type I, an enzyme pivotal to a range of research and clinical applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the enzyme's core characteristics, mechanism of action, and practical applications, with a strong emphasis on quantitative data and detailed experimental protocols.

Introduction to Collagenase Type I

Collagenase Type I is a crude preparation of enzymes derived from the fermentation of Clostridium histolyticum.[1][2] It is a heterogeneous mixture containing not only multiple isoforms of collagenase but also a variety of other proteases, including clostripain, trypsin-like proteases, and neutral proteases.[1][3] This enzymatic cocktail makes it particularly effective for the dissociation of a wide array of tissues by breaking down the principal structural protein of the extracellular matrix (ECM), collagen.[4][5] The broad specificity of bacterial collagenases allows them to degrade both water-insoluble native collagens and water-soluble denatured collagens.[6]

The different "types" of crude collagenase (e.g., Type I, II, III, IV) are characterized by varying ratios of these proteolytic activities, making each type suitable for specific tissue types.[1][6] Collagenase Type I is often recommended for the isolation of epithelial, liver, lung, and adrenal cells.[1]

Biochemical and Physical Properties

A summary of the key biochemical and physical properties of Collagenase Type I is presented in the table below.

| Property | Value | References |

| Source | Clostridium histolyticum | [1][2] |

| EC Number | 3.4.24.3 | [2][6] |

| Molecular Weight | 68 - 130 kDa | [2][6] |

| Optimal pH | 6.0 - 8.0 | [3] |

| Optimal Temperature | 37 °C | [3] |

| Activators | Ca²⁺ | [1] |

| Inhibitors | EDTA, EGTA, Cysteine, Histidine, DTT, 2-mercaptoethanol | [3] |

Structure and Mechanism of Action

The collagenases from Clostridium histolyticum, such as ColG and ColH, are complex, multi-domain proteins.[7][8] The catalytic activity resides in the peptidase domain, which contains a highly conserved HEXXH zinc-binding motif characteristic of metalloproteases.[8] In addition to the catalytic unit, these enzymes possess C-terminal collagen-binding domains (CBDs) that are crucial for their activity on insoluble collagen fibrils.[7][9] The CBD facilitates the binding of the enzyme to the collagen substrate, allowing the catalytic domain to efficiently cleave the polypeptide chains.[7][9]

The primary mechanism of action involves the hydrolysis of peptide bonds within the triple-helical region of collagen.[6] Bacterial collagenases exhibit a broad substrate specificity, but they preferentially cleave the X-Gly bond in the sequence Pro-X-Gly-Pro, where X is most often a neutral amino acid.[3] This repeated sequence is abundant in all types of collagen.[3]

Quantitative Enzymatic Data

Due to the crude nature of Collagenase Type I, which contains a mixture of enzymes, providing precise Michaelis-Menten constants (Km and Vmax) is challenging. However, the catalytic efficiency (kcat/KM) has been determined for the hydrolysis of different collagen types by purified classes of C. histolyticum collagenases.

| Substrate (Collagen Type) | Enzyme Class | kcat/KM (s⁻¹M⁻¹) | Reference |

| Type I | Class I CHC | 1.1 x 10⁵ | [10] |

| Type I | Class II CHC | 1.3 x 10⁵ | [10] |

| Type II | Class I CHC | 1.4 x 10⁵ | [10] |

| Type II | Class II CHC | 1.2 x 10⁵ | [10] |

| Type III | Class I CHC | 0.9 x 10⁵ | [10] |

| Type III | Class II CHC | 1.5 x 10⁵ | [10] |

CHC: Clostridium histolyticum collagenase

Role in Cell Signaling: An Indirect Influence

Collagenase Type I, as an exogenous bacterial enzyme, does not directly participate in intracellular signaling pathways. Its primary role in a research context is the enzymatic dissociation of tissues to isolate primary cells. However, the degradation of the extracellular matrix by collagenase can have a profound indirect impact on cell signaling.

The breakdown of collagen can:

-

Expose Cryptic Binding Sites: The cleavage of collagen can reveal hidden binding sites that are not accessible in the intact fibril. These newly exposed sites can then interact with cell surface receptors, such as integrins, initiating downstream signaling events.[11]

-

Alter the Cellular Microenvironment: The physical and biochemical properties of the ECM influence cell behavior, including proliferation, differentiation, and migration. By remodeling the ECM, collagenase can significantly alter the signals a cell receives from its surroundings.

-

Release of Matrix-Bound Factors: Growth factors and other signaling molecules can be sequestered within the ECM. The degradation of the matrix by collagenase can lead to the release of these factors, making them available to bind to their respective receptors on the cell surface.

Experimental Protocols

Collagenase Activity Assay (Modified Mandl Method)

This protocol is a modification of the procedure originally described by Mandl et al. (1953) and is commonly used to determine the activity of collagenase preparations.[3][12][13] The assay measures the release of amino acids from the digestion of native collagen, which are then quantified using a colorimetric ninhydrin method.[12][13]

Materials:

-

Collagenase Type I enzyme

-

Native collagen (e.g., from bovine Achilles tendon)

-

0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5

-

4% Ninhydrin in methyl cellosolve with 7.1 mM stannous chloride

-

0.2 M Sodium citrate, pH 5.0

-

Ninhydrin-citric acid mixture (equal volumes of the 4% ninhydrin solution and 0.2 M sodium citrate, mixed)

-

50% n-Propanol

-

L-leucine standard solution

-

Test tubes

-

Water bath (37°C and boiling)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of Collagenase Type I at 1 mg/mL in 0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5. Prepare further dilutions (e.g., 1:10 and 1:20) in the same buffer.[13]

-

Substrate Preparation: Weigh 25 mg of native collagen into each test tube. Prepare tubes for enzyme samples and at least two blank tubes (no enzyme).[12]

-

Incubation: Add 5.0 mL of 0.05 M TES buffer to each tube and incubate at 37°C for 15 minutes to allow the collagen to swell.[12]

-

Enzymatic Reaction: Start the reaction by adding 0.1 mL of the enzyme dilution to the appropriate tubes. For the blank tubes, add 0.1 mL of the TES buffer. Incubate all tubes at 37°C for 5 hours.[12][13]

-

Reaction Termination and Sample Collection: After 5 hours, stop the reaction by transferring 0.2 mL of the supernatant (being careful not to transfer any undigested collagen) to a new set of test tubes.[12][13]

-

Ninhydrin Reaction: To each new tube containing the supernatant, add 1.0 mL of the ninhydrin-citric acid mixture.[12][13]

-

Color Development: Heat the tubes in a boiling water bath for 20 minutes.[13]

-

Measurement: After cooling, add 5 mL of 50% n-propanol to each tube. Let the tubes stand for 15 minutes and then measure the absorbance at 600 nm.[12][13]

-

Calculation: Prepare a standard curve using known concentrations of L-leucine. Use the standard curve to determine the micromoles of amino acid equivalents liberated in your samples. One unit of collagenase activity is defined as the amount of enzyme that liberates one micromole of L-leucine equivalents from collagen in 5 hours at 37°C and pH 7.5.[12][13]

Purification of Collagenase from Clostridium histolyticum Culture Filtrate

This protocol provides a general workflow for the purification of collagenases from the crude culture filtrate of C. histolyticum. The process typically involves several chromatographic steps to separate the different collagenase isoforms and remove other contaminating proteases.[14][15]

Materials:

-

C. histolyticum culture filtrate

-

Ammonium sulfate

-

Centrifuge

-

Chromatography system

-

Hydroxylapatite column

-

Gel filtration column (e.g., Sephacryl S-200)

-

Ion-exchange columns (e.g., DEAE-cellulose, SP-Sephadex)

-

Affinity chromatography resin (e.g., Reactive Red 120 dye ligand)

-

Appropriate buffers for each chromatography step

-

Protein concentration assay reagents

-

SDS-PAGE reagents

Procedure:

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the chilled culture filtrate to a final saturation of 60-80%. Stir for several hours at 4°C. Collect the precipitate by centrifugation.[15]

-

Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., Tris-HCl with CaCl₂) and dialyze extensively against the same buffer to remove the ammonium sulfate.

-

Hydroxylapatite Chromatography: Apply the dialyzed sample to a hydroxylapatite column equilibrated with a low concentration phosphate buffer. Elute the bound proteins with a linear gradient of increasing phosphate concentration. Collect fractions and assay for collagenase activity.[14]

-

Gel Filtration Chromatography: Pool the active fractions from the previous step, concentrate, and apply to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular weight.[14]

-

Affinity Chromatography: Further purify the collagenase-containing fractions using affinity chromatography. A Reactive Red 120 dye ligand column can be used to separate different collagenase isoforms.[14]

-

Ion-Exchange Chromatography: As a final polishing step, use ion-exchange chromatography (e.g., DEAE-cellulose followed by SP-Sephadex) to separate the individual collagenase isoenzymes, which have slightly different isoelectric points.[14]

-

Purity Analysis: Throughout the purification process, monitor the purity of the fractions using SDS-PAGE and assess the specific activity of the pooled fractions at each step.

References

- 1. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. genaxxon.com [genaxxon.com]

- 4. tijer.org [tijer.org]

- 5. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

- 7. Structural Comparison of ColH and ColG Collagen-Binding Domains from Clostridium histolyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vitacyte.com [vitacyte.com]

- 10. Kinetics of hydrolysis of type I, II, and III collagens by the class I and II Clostridium histolyticum collagenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. ulab360.com [ulab360.com]

- 14. Purification and separation of individual collagenases of Clostridium histolyticum using red dye ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Collagenase I: Substrate Specificity and Cleavage Sites

This technical guide provides a comprehensive overview of Collagenase I, focusing on its substrate specificity, cleavage site recognition, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize or study collagenases.

Introduction to Collagenase I

Collagenases are a class of enzymes, specifically matrix metalloproteinases (MMPs), that are unique in their ability to cleave the triple-helical structure of native collagen under physiological conditions.[1][2] Collagenase I, often derived from the bacterium Clostridium histolyticum, is a particularly potent form used extensively in biomedical research for tissue dissociation and in clinical applications for treating fibroproliferative diseases.[3][4][5] Unlike vertebrate collagenases that typically cleave collagen at a single specific site, bacterial collagenases exhibit broader specificity and can cleave collagen at multiple sites.[6]

The catalytic activity of these enzymes is crucial for processes like tissue remodeling, wound healing, and unfortunately, in the pathology of diseases such as arthritis and cancer metastasis.[1][2][7] Understanding the precise mechanism, substrate requirements, and cleavage sites of Collagenase I is paramount for its effective application in both research and therapeutic contexts.

Mechanism of Action and Domain Structure

Bacterial Collagenase I is a multi-domain protein. The overall mechanism involves recognition of the collagen triple helix, local unwinding of the substrate, and subsequent proteolytic cleavage.

-

Collagen Binding Domain (CBD): This domain is responsible for recognizing and binding to the triple-helical conformation of collagen.[8] Studies have shown that the CBD specifically recognizes the unique triple-helical structure formed by three polypeptide chains in the collagenous region, rather than specific linear sequences or post-translational modifications.[8]

-

Catalytic Domain (CAT): This domain contains the active site with a zinc ion, characteristic of metalloproteinases, which is essential for catalysis.[9] The catalytic domain alone can cleave collagen, but its efficiency is dramatically lower without the binding and unwinding assistance of other domains.[10]

The prevailing model suggests a cooperative action where the enzyme first binds to the collagen fibril via its CBD. This interaction facilitates the positioning of the catalytic domain and induces a local unwinding of the triple helix, making the individual polypeptide chains accessible for cleavage within the active site.[1][10][11]

References

- 1. pnas.org [pnas.org]

- 2. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agscientific.com [agscientific.com]

- 5. Mechanism of action of collagenase clostridium histolyticum for clinical application - Dialnet [dialnet.unirioja.es]

- 6. Screening Collagenase Activity in Bacterial Lysate for Directed Enzyme Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Substrate recognition by the collagen-binding domain of Clostridium histolyticum class I collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collagenase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

The Role of Collagenase I in Extracellular Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagenase I, a member of the matrix metalloproteinase (MMP) family, specifically MMP-1, is a critical enzyme responsible for initiating the degradation of the extracellular matrix (ECM), particularly fibrillar collagens, which are the most abundant structural proteins in mammals.[1][2][3] This technical guide provides an in-depth overview of the core functions of Collagenase I, including its mechanism of action, substrate specificity, and the intricate signaling pathways that regulate its expression and activity. Furthermore, this guide details standardized experimental protocols for assessing Collagenase I activity and presents key quantitative data to support research and development endeavors in fields ranging from tissue engineering to therapeutic drug design.[4][5][6]

Introduction to Collagenase I and the Extracellular Matrix

The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.[2][7] Collagen, particularly Type I collagen, is the primary fibrous component of the ECM in tissues such as skin, bone, tendons, and ligaments.[1][2] The structural integrity of these tissues is largely dependent on the triple-helical conformation of collagen, which renders it resistant to degradation by most proteases.[1]

Collagenase I is a zinc-dependent endopeptidase that plays a pivotal role in both physiological and pathological tissue remodeling by being one of the few enzymes capable of cleaving the triple-helical region of fibrillar collagens.[1][7] Its activity is essential for processes such as wound healing, embryonic development, and tissue morphogenesis.[1][2] However, dysregulation of Collagenase I activity is implicated in numerous pathological conditions, including rheumatoid arthritis, cancer metastasis, and fibrosis.[1][8]

Mechanism of Action and Substrate Specificity

Bacterial collagenases, such as those from Clostridium histolyticum, exhibit broad specificity, cleaving the X-Gly bond in the sequence Pro-X-Gly-Pro, where X is often a neutral amino acid.[9] Vertebrate collagenases, including human Collagenase I (MMP-1), have a more restricted specificity. They cleave the collagen triple helix at a single specific site, generating characteristic 3/4 and 1/4 fragments. Following this initial cleavage, the resulting denatured collagen fragments, known as gelatin, are further degraded by other proteases called gelatinases (e.g., MMP-2 and MMP-9).[1]

The catalytic activity of Collagenase I is dependent on a zinc ion at the active site and requires calcium ions for stability.[10][11] Its activity can be inhibited by metal-chelating agents like EDTA and by natural tissue inhibitors of metalloproteinases (TIMPs).[7][12]

Quantitative Data on Collagenase I

The following tables summarize key quantitative parameters related to Collagenase I activity and inhibition. This data is crucial for designing and interpreting experiments in drug discovery and mechanistic studies.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat) of Collagenases

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Clostridium histolyticum | FALGPA* | 940 - 960 | - | [13] |

| Human MMP-2 | Fluorogenic Peptide | 51.67 | 3.55 | [14] |

*FALGPA: N-(2-Furanacryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine

Table 2: Inhibition Constants (Ki) for Collagenase Inhibitors

| Inhibitor | Enzyme | Ki (µM) | Inhibition Type | Reference |

| Dialdehyde Cellulose | Clostridium histolyticum Collagenase | 34 | Non-competitive | [13] |

| Palythine | MMP-2 | 158.9 (IC50) | - | [14] |

| Shinorine | MMP-2 | 104.0 (IC50) | - | [14] |

| 1,10-Phenanthroline | MMP-2 | 238.1 (IC50) | - | [14] |

Table 3: Specific Activity of Different Collagenase Preparations

| Collagenase Type | Specific Activity | Recommended Application | Reference |

| Type I | 125 - 250 Mandl units/mg | Liver, lung, fat, adrenal cortex tissue | [9] |

| Type II | 125 - 250 Mandl units/mg | Liver, bone, thyroid gland, heart cells | [9] |

| Type IV | >900 Mandl units/mg | Langerhans islet cells | [9] |

Regulation of Collagenase I Expression and Activity

The expression and activity of Collagenase I are tightly regulated at multiple levels, including gene transcription, post-transcriptional modifications, and enzymatic activation of the pro-enzyme. Several key signaling pathways are involved in this regulation.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including ERK, p38, and JNK, are crucial regulators of Collagenase I expression in response to various stimuli like cytokines and growth factors.

-

ERK Pathway: Activation of the ERK pathway is often linked to increased Collagenase I expression. For instance, in human keratinocytes, ERK inhibition significantly reduces collagen-stimulated MMP-1 production.[15]

-

p38 MAPK Pathway: The p38 MAPK pathway can enhance Collagenase I expression, in some cases by stabilizing its mRNA.[16]

-

JNK Pathway: The JNK pathway is also implicated in the regulation of collagenase gene expression, particularly in response to inflammatory cytokines like IL-1.[17]

Figure 1: MAPK signaling pathways regulating Collagenase I expression.

Transforming Growth Factor-beta (TGF-β) Signaling

TGF-β is a pleiotropic cytokine with complex effects on ECM remodeling. While it is a potent stimulator of collagen synthesis, it can also modulate the expression of collagenases.[18][19] The effect of TGF-β on Collagenase I expression can be context-dependent, sometimes leading to inhibition of its induction by other growth factors.[20] This dual role highlights the complexity of ECM homeostasis.

Figure 2: TGF-β signaling pathway and its impact on ECM components.

NF-κB Signaling

The transcription factor NF-κB plays a significant role in inflammatory responses and can regulate the expression of various MMPs, including Collagenase I.[21][22] Pro-inflammatory cytokines often activate NF-κB, leading to increased transcription of the Collagenase I gene, thereby contributing to tissue degradation in inflammatory diseases.[21][23]

Figure 3: NF-κB signaling pathway in the regulation of Collagenase I.

Experimental Protocols

Accurate and reproducible methods are essential for studying the role of Collagenase I in ECM degradation. The following sections provide detailed protocols for key experiments.

Collagen Zymography

Collagen zymography is a technique used to detect the activity of collagenases in a sample.[24][25] It involves electrophoresis of protein samples in a polyacrylamide gel containing collagen as a substrate. After electrophoresis, the gel is incubated in a buffer that allows the renatured enzymes to digest the collagen. The gel is then stained, and areas of collagen degradation appear as clear bands against a stained background.

Protocol:

-

Gel Preparation: Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.3 mg/mL of type I collagen.[25]

-

Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Run the gel at a constant voltage of 110 V for 2 hours at 4°C.[26]

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) to remove SDS.

-

Incubation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100).

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear.

Figure 4: Experimental workflow for Collagen Zymography.

In Vitro Collagen Degradation Assay

This assay measures the ability of cells or purified enzymes to degrade a collagen matrix.[27][28][29]

Protocol:

-

Collagen Matrix Preparation: Coat the wells of a multi-well plate with a thin layer of type I collagen and allow it to form a gel at 37°C.

-

Cell Seeding or Enzyme Addition:

-

For cell-based assays, seed cells on top of the collagen gel.[27]

-

For enzyme assays, add the purified collagenase or a sample containing collagenase activity to the wells.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 24-72 hours).

-

Degradation Assessment:

-

Microscopy: Visualize the degradation of the collagen matrix by microscopy. Fluorescently labeled collagen can be used for easier visualization and quantification.[30]

-

Quantification: Collect the supernatant and measure the amount of degraded collagen fragments using a collagen assay, such as the hydroxyproline assay or a commercially available kit.[31]

-

Role in Drug Development

Given its central role in various pathologies, Collagenase I is a significant target for drug development.[4][6]

-

Inhibitors of Collagenase I: The development of specific inhibitors for Collagenase I is a key strategy for treating diseases characterized by excessive ECM degradation, such as arthritis and cancer.[6] These inhibitors can be small molecules, antibodies, or natural products.

-

Therapeutic Applications of Collagenase: Conversely, purified bacterial collagenase is used therapeutically to break down excessive collagen in conditions like Dupuytren's contracture and for wound debridement.[5][6][8]

-

Improving Drug Delivery: In fibrotic diseases, the dense collagenous matrix can impede drug delivery to target cells. Co-administration of collagenase with therapeutic agents is being explored as a strategy to enhance drug penetration and efficacy.[4]

Conclusion

Collagenase I is a master regulator of extracellular matrix dynamics, with its activity being crucial for both maintaining tissue homeostasis and driving disease progression. A thorough understanding of its biochemical properties, regulation, and methods for its assessment is paramount for researchers and professionals in the life sciences and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation into the multifaceted roles of this critical enzyme.

References

- 1. Frontiers | Collagen Type I as a Ligand for Receptor-Mediated Signaling [frontiersin.org]

- 2. tijer.org [tijer.org]

- 3. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagenase-I decorated co-delivery micelles potentiate extracellular matrix degradation and hepatic stellate cell targeting for liver fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. mdpi.com [mdpi.com]

- 7. himedialabs.com [himedialabs.com]

- 8. Collagenase Type I | Proteolytic Enzymes | TargetMol [targetmol.com]

- 9. genaxxon.com [genaxxon.com]

- 10. THE SUBSTRATE SPECIFICITY OF CLOSTRIDIUM HISTOLYTICUM COLLAGENASES (PEPTIDES, ASSAYS, KINETICS) - ProQuest [proquest.com]

- 11. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TIMP1 - Wikipedia [en.wikipedia.org]

- 13. journals.uc.edu [journals.uc.edu]

- 14. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cdc42 Inhibits ERK-mediated Collagenase-1 (MMP-1) Expression in Collagen-Activated Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of p38 alpha MAPK enhances collagenase-1 (matrix metalloproteinase (MMP)-1) and stromelysin-1 (MMP-3) expression by mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A review of crosstalk between MAPK and Wnt signals and its impact on cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TGF-β Regulates Collagen Type I Expression in Myoblasts and Myotubes via Transient Ctgf and Fgf-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transforming growth factor beta modulates the expression of collagenase and metalloproteinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling Regulates Physiological and Pathological Chondrogenesis [mdpi.com]

- 23. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Collagen zymography as a sensitive and specific technique for the determination of subpicogram levels of interstitial collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Assessment of local proteolytic milieu as a factor in tumor invasiveness and metastasis formation: in vitro collagen degradation and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

A Researcher's Technical Guide to Collagenase: Differentiating Type I from Other Variants

For researchers, scientists, and professionals in drug development, the enzymatic dissociation of tissues is a foundational step for applications ranging from primary cell culture and stem cell isolation to single-cell genomics. The success of these downstream applications hinges on the efficient and gentle liberation of viable, functional cells from the complex extracellular matrix (ECM). Collagenase, particularly from the bacterium Clostridium histolyticum, stands as the most pivotal enzyme in this process.[1]

However, the term "collagenase" is not monolithic. Commercial preparations are available in numerous "types" (e.g., Type I, Type II, Type IV), which are not pure enzymes but complex blends with distinct enzymatic profiles.[1][2] Understanding the nuanced differences between these types is critical for optimizing tissue-specific dissociation protocols, ensuring high cell yield and viability while preserving crucial cellular structures like surface receptors.

This technical guide provides an in-depth exploration of Collagenase I and contrasts its properties and applications with other common collagenase types, offering a clear framework for selection and use.

The Foundation: What Defines a Collagenase "Type"?

The collagenase preparations most frequently used for tissue dissociation are crude or partially purified extracts from C. histolyticum.[3][4] These extracts are powerful because they contain a synergistic mix of enzymes capable of breaking down the primary components of the ECM.[1][4] The "type" designation (I, II, III, IV, etc.) is a commercial classification that describes the relative ratio of different enzymatic activities within the blend.[1][3][5]

The core enzymatic activities present in these blends are:

-

True Collagenase Activity: Mediated by two distinct isoforms, Class I (ColG) and Class II (ColH) collagenases. They work together to cleave the triple-helical structure of native collagen.[6][7]

-

Caseinase Activity: A measure of general, non-specific neutral protease activity. This is crucial for digesting other ECM proteins that encase the cells.[1][8]

-

Clostripain Activity: A trypsin-like cysteine protease activity that contributes to the breakdown of various matrix proteins.[2][3]

-

Tryptic Activity: A low level of trypsin-like activity that can be detrimental to cell surface receptors if too high.[1][3]

Therefore, Collagenase Type I is not a single molecule but a specific formulation with a balanced profile of these activities, making it a versatile, general-purpose enzyme for many tissue types.[1][5]

Comparative Analysis of Collagenase Types

The primary distinction between Collagenase Type I and other types lies in the varying levels of secondary proteases, which makes them suitable for different kinds of tissues. Type I is characterized by an average, balanced ratio of collagenase, caseinase, clostripain, and tryptic activities.[1][5] In contrast, other types are formulated with higher or lower levels of specific proteases to target the unique ECM composition of tougher or more delicate tissues.

The following table summarizes the key quantitative and qualitative differences between the most common collagenase types.

| Feature | Collagenase Type I | Collagenase Type II | Collagenase Type III | Collagenase Type IV |

| Primary Characteristic | Balanced, average proteolytic activity profile[1][5] | High clostripain activity[1][5] | Low in secondary proteolytic activities[1][5] | Low tryptic activity[1][5] |

| Primary Applications | Adipose (fat), liver, lung, epithelial, adrenal tissues[5][9][10] | Heart, bone, muscle, thyroid, cartilage[1][2][5] | Mammary gland, fetal tissues[1][5] | Pancreatic islets, applications where receptor integrity is critical[1][5] |

| Collagenase Activity | ≥125 U/mg (Mandl)[5][10] | Typically ≥125 U/mg (Mandl)[3] | Typically higher, >3000 U/mg (Mandl)[3] | Typically higher, >900 U/mg (Mandl)[3] |

| Caseinase Activity | Average (e.g., ≥200 U/mg)[5] | Higher | Lower | Average |

| Clostripain Activity | Average (e.g., ≤4.0 U/mg)[5] | Higher[1] | Lower[3] | Average[3] |

| Tryptic Activity | Average (e.g., ≤0.5 U/mg)[5] | Higher[3] | Lower[3] | Lower[1][3] |

Note: Specific activities can vary by manufacturer and lot. The units (e.g., Mandl units) are a classical measure of collagenase activity.

The Core Catalytic Engines: Class I vs. Class II Collagenase

Underpinning the activity of all these crude types are the two primary collagenase enzymes: Class I and Class II. Understanding their distinct roles clarifies how the overall blend functions.

-

Class I Collagenase (ColG): This enzyme exhibits high activity on intact, native triple-helical collagen. It is responsible for the initial and most critical cuts in the collagen fibril. Its activity is often quantified using a Collagenase Digestion Unit (CDU) assay, which measures the breakdown of native collagen.[8]

-

Class II Collagenase (ColH): This enzyme has a lower affinity for native collagen but is highly effective at cleaving the smaller collagen fragments and synthetic peptides like FALGPA.[8] It is believed to act synergistically with Class I, further degrading the collagen fragments produced by the initial cleavage.[7]

Purified preparations containing only one class of collagenase are less effective at tissue digestion than the crude mixtures that contain both, highlighting their essential synergy.[8]

Visualizing the Selection Process

Choosing the correct collagenase is a critical decision point in any cell isolation workflow. The following diagram illustrates a simplified decision tree for selecting a collagenase type based on tissue characteristics.

Caption: A decision tree for selecting the appropriate collagenase type.

Experimental Protocol: General Tissue Dissociation

While every tissue requires optimization, the following protocol provides a general framework for enzymatic dissociation using Collagenase Type I.

Materials:

-

Collagenase Type I powder

-

Hanks' Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺

-

Fetal Bovine Serum (FBS)

-

DNase I (optional, to reduce clumping from released DNA)

-

Sterile 50 mL conical tubes

-

70 µm and 40 µm cell strainers

-

Centrifuge

Methodology:

-

Reconstitution of Collagenase:

-

Prepare a stock solution of Collagenase Type I by reconstituting the lyophilized powder in cold, sterile HBSS to a concentration of 10-20 mg/mL (1-2% w/v).

-

Gently swirl to dissolve; do not vortex.

-

Sterile filter the solution through a 0.22 µm syringe filter. Aliquots can be stored at -20°C.[11] Avoid repeated freeze-thaw cycles.[11]

-

-

Tissue Preparation:

-

Aseptically harvest the tissue and place it in a petri dish containing cold HBSS.

-

Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.

-

Wash the tissue fragments 2-3 times with cold HBSS to remove excess blood and debris.

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a sterile 50 mL conical tube.

-

Prepare the digestion buffer. Dilute the Collagenase Type I stock solution in pre-warmed (37°C) HBSS to a final working concentration of 0.5-2.0 mg/mL (0.05-0.2% w/v).[3] The optimal concentration must be determined empirically for each tissue type.

-

Optional: Add DNase I to the digestion buffer (final concentration 10-20 U/mL) to prevent cell clumping.[2]

-

Add a sufficient volume of digestion buffer to fully immerse the tissue fragments.

-

Incubate at 37°C for 30-90 minutes on a rotator or orbital shaker for gentle agitation. Digestion time is a critical parameter requiring optimization.

-

-

Cell Isolation and Recovery:

-

Stop the digestion by adding an equal volume of cold HBSS or culture medium containing 10% FBS. The serum proteins will inhibit the enzymatic activity.

-

Disperse the tissue fragments into a single-cell suspension by gently pipetting up and down.

-

Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube to remove undigested tissue clumps.

-

Centrifuge the filtered cell suspension at 200-300 x g for 5-10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in fresh culture medium.

-

Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

-

The following diagram illustrates this experimental workflow.

Caption: A standard workflow for enzymatic tissue dissociation.

Conclusion

Collagenase Type I serves as a robust, versatile enzyme blend for the dissociation of a wide array of soft tissues due to its balanced profile of collagenolytic and general proteolytic activities. However, for tissues that are particularly tough, fibrous, or for experiments where the preservation of delicate cell surface proteins is paramount, other collagenase types offer optimized formulations. Type II, with its higher clostripain content, is suited for muscle and bone, while Type IV, with its low tryptic activity, is the standard for isolating fragile pancreatic islets. A thorough understanding of these differences, combined with empirical optimization of digestion parameters, is the key to achieving reproducible and high-quality single-cell suspensions for any research or clinical application.

References

- 1. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]

- 2. cellsystems.eu [cellsystems.eu]

- 3. genaxxon.com [genaxxon.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. usbio.net [usbio.net]

- 6. vitacyte.com [vitacyte.com]

- 7. amsbio.com [amsbio.com]

- 8. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]

- 9. 胶原蛋白酶 [sigmaaldrich.com]

- 10. 胶原酶,I型,I类 | Sigma-Aldrich [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

Understanding the components of crude Collagenase I preparations.

An In-depth Technical Guide to the Components of Crude Collagenase I Preparations

For Researchers, Scientists, and Drug Development Professionals

Crude collagenase preparations, derived from the bacterium Clostridium histolyticum, are indispensable enzymatic tools for the dissociation of tissues to isolate primary cells for research, therapeutic, and drug development applications.[1][2][3][4] The efficacy of these preparations lies not in a single enzyme, but in a synergistic mixture of different proteases that collectively dismantle the complex extracellular matrix (ECM).[5][6][7] This guide provides a detailed examination of the core components of crude Collagenase I, methods for their analysis, and their collaborative role in tissue dissociation.

Core Enzymatic Components of Crude Collagenase I

Crude collagenase is a complex cocktail of enzymes, with its primary activity attributed to true collagenases, but its overall effectiveness is significantly enhanced by the presence of several contaminating proteases.[4][5][6][8] The precise ratio of these enzymatic activities can vary between different lots and types of crude collagenase, influencing their suitability for specific tissue types.[4][5][9]

1. True Collagenases (EC 3.4.24.3): The principal enzymes are the true collagenases, also known as clostridiopeptidase A.[6][8] These are metalloproteinases that require calcium ions (Ca²⁺) for activity and are unique in their ability to degrade the triple-helical structure of native collagen.[4][6][10] They specifically cleave the peptide bond in the sequence Pro-X-Gly-Pro, a sequence abundant in all types of collagen.[4][5][6]

There are two major classes of clostridial collagenase that act synergistically:

-

Class I Collagenase (ColG): This class shows a preference for degrading intact, native collagen fibrils.[10]

-

Class II Collagenase (ColH): This class has a higher activity on smaller, synthetic peptide substrates like FALGPA and is effective at further digesting the collagen fragments generated by Class I enzymes.[10]

The combined action of both classes is more effective for tissue digestion than either purified form alone.[3]

2. Neutral Protease (Caseinase activity): This is a general term for non-specific proteases that are active at a neutral pH.[5][11] Their primary role is to hydrolyze other ECM components such as elastin, proteoglycans, and fibronectin.[1][3] They also assist in digesting the denatured collagen fragments (gelatin) produced by the true collagenases.[12] The general proteolytic activity is often measured using casein as a substrate, hence the term "caseinase activity".[3][13][14]

3. Clostripain (EC 3.4.22.8): Clostripain is a potent sulfhydryl protease with a high specificity for the carboxyl side of arginine residues.[6][15] Its activity is often described as "trypsin-like" because trypsin also cleaves at arginine and lysine residues.[5][15] Clostripain contributes significantly to the overall proteolytic activity of the crude mixture and is considered a key enzyme for efficient tissue dissociation, particularly for human islet isolation.[15][16] Its activity must be carefully balanced, as excessive amounts can be detrimental to cell viability.[3][9]

4. Trypsin-like Activity: Crude preparations can also contain other proteases with trypsin-like activity, distinct from clostripain.[5][6] This activity contributes to the breakdown of non-collagenous proteins in the ECM. However, high levels of tryptic activity can be damaging to cell surface proteins and receptors, which is why some specialized collagenase preparations (like Type IV) are formulated to have very low tryptic activity.[6][14][17]

5. Other Enzymes: Crude preparations may also contain minor amounts of other enzymes like polysaccharidases and lipases, which can help break down other matrix components.[4][8][14] For applications where cell clumping due to DNA release from lysed cells is an issue, DNase I is often added to the dissociation cocktail.

Data Presentation: Enzymatic Profiles of Crude Collagenase Types

Different "types" of crude collagenase are available, which are characterized by varying ratios of their constituent enzymatic activities. This allows researchers to select a preparation best suited for their specific tissue of interest.[5][6][14][17]

| Enzyme Activity | Collagenase Type I | Collagenase Type II | Collagenase Type IV |

| Primary Use | Epithelial, liver, lung, fat, adrenal cells[6][8][17] | Heart, bone, muscle, cartilage, thyroid cells[8][17] | Pancreatic islets, applications where receptor integrity is crucial[5][14][17] |

| Collagenase Activity | Normal / Balanced[5][7] | Normal to High[5] | High[5] |

| Neutral Protease (Caseinase) | Balanced[6] | Balanced | Normal |

| Clostripain Activity | Balanced[6] | Higher than normal[5][6][8] | Normal[5] |

| Trypsin-like Activity | Balanced[6] | Higher than normal[5][18] | Low / Very Low[5][6][14] |

Note: The terms "Normal," "Balanced," "High," and "Low" are relative and serve as a general guide. Specific activities vary by manufacturer and lot. Lot-to-lot variability is a known characteristic of crude collagenase preparations.[4][19]

Experimental Protocols

Accurate characterization of the enzymatic activities in a given lot of crude collagenase is crucial for reproducible results. Standardized assays are used to quantify each major component.

Collagenase Activity Assay (Mandl Method)

This assay measures the ability of the enzyme to digest native collagen.

-

Principle: Collagenase is incubated with insoluble native collagen (e.g., from bovine Achilles tendon). The reaction is stopped, and the amount of amino acids released into the supernatant is quantified using a colorimetric reaction with ninhydrin. The activity is expressed in units equivalent to the release of L-leucine.[13][14][20]

-

Reagents:

-

0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5

-

Substrate: Bovine Achilles tendon collagen

-

Enzyme solution (1 mg/mL in TES buffer)

-

Ninhydrin-citric acid mixture

-

50% n-Propanol

-

L-leucine standards

-

-

Procedure:

-

Weigh 25 mg of collagen into test tubes. Include blanks without enzyme.

-

Add 5.0 mL of TES buffer and pre-incubate at 37°C for 15 minutes.

-

Start the reaction by adding 0.1 mL of the enzyme dilution.

-

Incubate at 37°C for 5 hours.

-

Stop the reaction by transferring 0.2 mL of the supernatant to a new tube containing 1.0 mL of the ninhydrin-citric acid mixture.

-

Heat in a boiling water bath for 20 minutes.

-

After cooling, add 5.0 mL of 50% n-propanol.

-

Read absorbance at 600 nm after 15 minutes.

-

Calculate the micromoles of amino acids liberated by comparing to the L-leucine standard curve.[13]

-

-

Unit Definition: One unit releases one micromole of L-leucine equivalents from collagen in 5 hours at 37°C and pH 7.5.[13][14]

Neutral Protease (Caseinase) Activity Assay

This assay measures the general, non-specific proteolytic activity.

-

Principle: The protocol is similar to the collagenase assay, but uses casein as the substrate. The reaction is stopped by acid precipitation of the undigested protein.[13][14]

-

Reagents:

-

Same as collagenase assay, plus:

-

Substrate: Vitamin-free casein

-

50% Trichloroacetic acid (TCA)

-

-

Procedure:

-

Incubate the enzyme with 25 mg of casein in TES buffer at 37°C for 5 hours.

-

Stop the reaction by adding 0.5 mL of 50% TCA.

-

Centrifuge to pellet the undigested casein.

-

Transfer 0.2 mL of the supernatant to a new tube containing 1.0 mL of the ninhydrin-citric acid mixture.

-

Proceed with the ninhydrin reaction and absorbance reading as described for the collagenase assay.[13][14]

-

Clostripain and Trypsin-like Activity Assay

These activities are measured using specific synthetic peptide substrates.

-

Principle: The rate of hydrolysis of a synthetic substrate, such as Nα-benzoyl-L-arginine ethyl ester (BAEE), is measured spectrophotometrically. This substrate is cleaved by enzymes with trypsin-like specificity, including clostripain.[15][21]

-

Reagents:

-

Procedure:

-

Prepare the reaction mixture containing buffer and the BAEE substrate.

-

Add the enzyme solution to initiate the reaction.

-

Monitor the increase in absorbance at 253 nm over time at 25°C.

-

The rate of change in absorbance is proportional to the enzyme activity.

-

-

Unit Definition (for Clostripain): One unit hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6 after activation with DTT.[14]

Mandatory Visualizations

Caption: Logical relationship of core components in crude Collagenase I.

Caption: Experimental workflow for characterizing crude collagenase.

Caption: Synergistic mechanism of tissue dissociation by crude collagenase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Collagenase type I The collagenase type I (from Clostridium histolyticum) is a crude collagenase preparation that can be used for the isolation of primary cells or for tissue dissociation by enzymatic means. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. genaxxon.com [genaxxon.com]

- 6. Collagenase | Worthington Biochemical [worthington-biochem.com]

- 7. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]

- 8. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]

- 9. vitacyte.com [vitacyte.com]

- 10. Collagenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 11. amsbio.com [amsbio.com]

- 12. vitacyte.com [vitacyte.com]

- 13. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. file.yizimg.com [file.yizimg.com]

- 15. Clostripain, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of Clostripain and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of trypsinization and of a combined trypsin, collagenase, and DNase digestion on liberation and in vitro function of satellite cells isolated from juvenile porcine muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. vitacyte.com [vitacyte.com]

- 21. vitacyte.com [vitacyte.com]

The Role of Clostripain in Crude Collagenase I: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the function and significance of clostripain as a critical component of crude Collagenase Type I formulations. Addressed to researchers, scientists, and drug development professionals, this document elucidates the synergistic action of clostripain and collagenase in tissue dissociation, offering detailed experimental protocols, quantitative data, and visual workflows to optimize cell isolation procedures.

Executive Summary

Crude collagenase preparations are fundamental tools for the isolation of primary cells from a wide variety of tissues. The efficacy of these preparations is not solely dependent on the collagenase enzymes (Class I and Class II) but is significantly influenced by the presence of other proteases. Among these, clostripain, a cysteine protease with a high specificity for arginine residues, plays a pivotal role. This guide details the enzymatic properties of clostripain, its synergistic relationship with collagenase, and its impact on the yield and viability of isolated cells. By understanding and controlling the clostripain activity in crude collagenase, researchers can achieve more consistent and efficient tissue dissociation.

The Enzymatic Role of Clostripain

Clostripain, derived from Clostridium histolyticum, is a potent endopeptidase that is a natural component of crude collagenase preparations.[1][2] Unlike collagenase, which primarily targets collagen, clostripain cleaves proteins at the carboxyl side of arginine residues.[3] This activity is crucial for the breakdown of non-collagenous proteins in the extracellular matrix, thereby complementing the action of collagenase and facilitating the release of individual cells from the tissue architecture.[4]

Mechanism of Action and Synergy with Collagenase

The process of enzymatic tissue dissociation is a multi-step process involving the concerted action of different enzymes. Collagenase initiates the process by degrading the triple-helical collagen fibrils that provide structural integrity to the tissue. This initial degradation exposes other matrix proteins that are then susceptible to cleavage by proteases like clostripain. The synergistic action of collagenase and clostripain is essential for efficient tissue disaggregation.

Quantitative Analysis of Enzyme Activities in Crude Collagenase

The composition of crude collagenase varies significantly between different types and lots, which can lead to variability in tissue dissociation outcomes. A thorough understanding of the specific activities of the key enzymes is therefore critical for reproducible results.

Enzymatic Activity in Commercial Crude Collagenase Preparations

The following tables summarize the typical enzymatic activities found in various commercial crude collagenase preparations. It is important to note that specific activities can vary between lots, and these values should be considered as a general guide.

Table 1: Typical Protease Activities in Worthington Collagenase Types

| Collagenase Type | Collagenase Activity (CDU/mg) | Clostripain Activity (BAEE U/mg) | Neutral Protease Activity (Caseinase U/mg) | Trypsin Activity (TAME U/mg) | Primary Applications |

| Type 1 | ≥ 125 | Average | Average | Average | Adipocytes, epithelial cells, hepatocytes, lung, adrenal[1][3] |

| Type 2 | ≥ 125 | Higher | Higher | Higher | Cardiomyocytes, bone, cartilage, muscle, thyroid, endothelial cells[1][3] |

| Type 3 | ≥ 125 | Lower | Lower | Lower | Mammary and other soft tissues[1][3] |

| Type 4 | ≥ 125 | Average | Lower | Especially Low | Pancreatic islets and other applications requiring high membrane integrity[1][3] |

Table 2: Typical Protease Activities in Sigma-Aldrich Collagenase Types

| Collagenase Type | Collagenase Activity (CDU/mg) | Clostripain Activity (BAEE U/mg) | Neutral Protease Activity (Caseinase U/mg) | Trypsin Activity | Primary Applications |

| Type I / IA | ≥ 125 | Contains clostripain activity | Contains neutral protease activity | Contains tryptic activity | General use, human tumor, mouse kidney, brain, lung, epithelial tissues[5] |

| Type II | ≥ 125 | Higher clostripain activity | Contains neutral protease activity | Contains tryptic activity | Liver, bone, thyroid, heart, salivary glands[6] |

| Type IV | ≥ 125 | Contains clostripain activity | Contains neutral protease activity | Low tryptic activity | Pancreatic islets[6] |

| Type V | ≥ 125 | Contains clostripain activity | Contains neutral protease activity | Contains tryptic activity | Pancreatic islets, when used with neutral protease[7] |

| Type XI | ≥ 800 | Contains clostripain activity | Contains neutral protease activity | Contains tryptic activity | Pancreatic islets[7][8] |

Impact of Clostripain on Cell Yield and Viability

Supplementing collagenase with purified clostripain has been shown to significantly improve the yield and viability of isolated cells, particularly for delicate cell types like pancreatic islets.

Table 3: Effect of Clostripain Supplementation on Human Pancreatic Islet Isolation

| Parameter | Control Group (Collagenase + Thermolysin) | Clostripain Group (Collagenase + Thermolysin + Clostripain) | P-value |

| Islet Equivalents (IEQ) / g pancreas | 2498 | 3598 | 0.0362[9] |

| Purified Tissue Volume (µL) | 1333 | 2235 | 0.0090[9] |

| Post-culture Islet Viability (%) | 52.9 ± 5.1 | 74.5 ± 4.8 | < 0.05[10] |

Experimental Protocols

Accurate and reproducible measurement of enzyme activities and consistent application of tissue dissociation protocols are essential for successful cell isolation.

Clostripain Activity Assay (BAEE Method)

This assay measures the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE) by clostripain.

Materials:

-

0.05 M Tris buffer, pH 7.6, containing 0.005 M CaCl2

-

1.25 mM BAEE in 0.05 M Tris buffer, pH 7.6

-

25 mM Dithiothreitol (DTT)

-

Crude Collagenase I sample

-

Spectrophotometer (253 nm)

Procedure:

-

Prepare a 1 mg/mL solution of the crude collagenase in deionized water.

-

Activate the clostripain by incubating the enzyme solution with 25 mM DTT for 2.5 hours at 25°C.

-

In a cuvette, mix 2.9 mL of the BAEE solution with 0.1 mL of the activated enzyme solution.

-

Immediately measure the change in absorbance at 253 nm over 5 minutes.

-

Calculate the activity in BAEE units/mg, where one unit hydrolyzes one µmole of BAEE per minute at 25°C and pH 7.6.

Collagenase Activity Assay (Mandl Method)

This assay measures the release of amino acids from native collagen.

Materials:

-

0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.4

-

Bovine Achilles Tendon Collagen (insoluble)

-

Crude Collagenase I sample

-

Ninhydrin reagent

-

L-leucine standard solutions

-

Spectrophotometer (570 nm)

Procedure:

-

Prepare a 1 mg/mL solution of the crude collagenase in TES buffer.

-

Add a known amount of insoluble collagen to test tubes.

-

Add the enzyme solution to the tubes and incubate at 37°C for 5 hours.

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate undigested collagen.

-

Centrifuge and collect the supernatant.

-

React the supernatant with ninhydrin reagent.

-

Measure the absorbance at 570 nm and quantify the released amino groups against a leucine standard curve.

-

Express the activity in Collagen Digestion Units (CDU)/mg, where one unit liberates amino acids from collagen equivalent to 1 µmole of leucine in 5 hours.

General Tissue Dissociation Protocol

This protocol provides a general workflow for the isolation of primary cells. Optimization of enzyme concentration, digestion time, and temperature is crucial for each specific tissue type.

Conclusion

Clostripain is an indispensable component of crude Collagenase I, acting in synergy with collagenase to efficiently dissociate the extracellular matrix. The level of clostripain activity directly impacts the yield and viability of isolated cells. By carefully selecting crude collagenase preparations with appropriate clostripain levels or by supplementing with purified clostripain, researchers can significantly improve the consistency and outcome of their cell isolation procedures. The protocols and data presented in this guide provide a framework for the rational design and optimization of tissue dissociation experiments.

References

- 1. Collagenase | Worthington Biochemical [worthington-biochem.com]

- 2. worthingtonweb.com [worthingtonweb.com]

- 3. labor.com.tr [labor.com.tr]

- 4. worthingtonweb.com [worthingtonweb.com]

- 5. Collagenase Type I, Cls I | Sigma-Aldrich [sigmaaldrich.com]

- 6. genaxxon.com [genaxxon.com]

- 7. Collagenase from Clostridium histolyticum CAS No.9001-12-1 Sigma [sigmaaldrich.com]

- 8. Sigma Aldrich Fine Chemicals Biosciences Collagenase from Clostridium histolyticum | Fisher Scientific [fishersci.com]